molecular formula C7H5NO4S B2934485 1,3-Benzoxazole-2-sulfonic acid CAS No. 181297-41-6

1,3-Benzoxazole-2-sulfonic acid

Cat. No.: B2934485
CAS No.: 181297-41-6
M. Wt: 199.18
InChI Key: ZZMLJFHHPQXEQR-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-2-sulfonic acid is a heterocyclic organic compound that features a benzene ring fused with an oxazole ring and a sulfonic acid group at the second position. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Scientific Research Applications

1,3-Benzoxazole-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Research has shown potential anticancer activity, leading to its investigation as a candidate for cancer therapy.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They continue to play an essential role in drug development . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzoxazole-2-sulfonic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with sulfonic acid derivatives under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or phosphoric acid and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzoxazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Benzoxazole: Lacks the sulfonic acid group but shares the benzene and oxazole rings.

    Benzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

    Benzimidazole: Features a nitrogen atom in place of the oxygen atom in the oxazole ring.

Uniqueness: 1,3-Benzoxazole-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility in water and its ability to participate in various chemical reactions, making it more versatile compared to its analogs.

Properties

IUPAC Name

1,3-benzoxazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMLJFHHPQXEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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